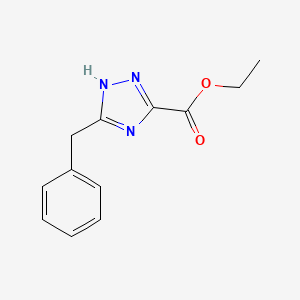

ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate

Description

Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate (CAS: 648430-85-7) is a triazole derivative characterized by a benzyl substituent at position 5 and an ethyl ester group at position 3 of the 1,2,4-triazole ring. Its molecular formula is C₁₂H₁₃N₃O₂, with a molecular weight of 243.25 g/mol. The compound is synthesized via a multi-step procedure involving the reaction of 3-aminopyridine with ethyl-2-chloroacetoacetate, followed by cyclization with phenyl acetyl chloride in toluene under reflux conditions .

Properties

IUPAC Name |

ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-17-12(16)11-13-10(14-15-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYNKUMTNKZJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648430-85-7 | |

| Record name | ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Reaction Steps:

- Formation of Acyl Hydrazide Intermediate: The benzyl-substituted acyl hydrazide is prepared as a precursor.

- Cyclization with Ethyl 2-ethoxy-2-iminoacetate Hydrochloride: The acyl hydrazide is reacted with ethyl 2-ethoxy-2-iminoacetate hydrochloride in the presence of triethylamine in anhydrous ethanol.

- Cyclization and Recrystallization: After stirring at room temperature for approximately 12 hours, the intermediate is refluxed briefly and then cooled to precipitate the crude triazole product, which is purified by recrystallization.

This method yields this compound as a white powder with a high yield of approximately 81% and a melting point of 150–152°C.

Detailed Reaction Conditions and Procedure

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Acyl hydrazide (benzyl-substituted) (25.0 mmol) + Ethyl 2-ethoxy-2-iminoacetate hydrochloride (25.0 mmol) + Triethylamine (30.3 mmol) in anhydrous ethanol (50 ml) | Stir at room temperature for 12 hours to form ethyl 2-(2-acylhydrazono)-2-aminoacetate intermediate |

| 2 | Filter intermediate, wash with ethanol, disperse in diphenyl ether (Ph2O, 50 ml) | Heat to reflux for 1 minute to induce cyclization |

| 3 | Cool to 40°C, filter, wash crude product with hexane | Recrystallize from toluene (PhMe) to yield pure this compound |

Mechanistic Insights

The cyclization involves nucleophilic attack of the hydrazide nitrogen on the imino group of ethyl 2-ethoxy-2-iminoacetate, followed by ring closure to form the 1,2,4-triazole ring. The benzyl substituent is introduced via the acyl hydrazide precursor, enabling selective substitution at the 5-position of the triazole ring. The ethyl ester group at the 3-position is retained from the ethyl 2-ethoxy-2-iminoacetate reagent.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acyl hydrazide cyclization | Benzyl acyl hydrazide + Ethyl 2-ethoxy-2-iminoacetate hydrochloride | Triethylamine, EtOH, Ph2O reflux | RT 12 h + reflux 1 min | 81 | High yield, straightforward, scalable |

| CuAAC (for related 1,2,3-triazoles) | Benzyl azide + Ethyl cyanoacetate | Copper(I) catalyst | Mild, catalytic | N/A for 1,2,4-triazole | Not typical for 1,2,4-triazole |

| Alkylation of methyl triazole ester | Methyl 1,2,4-triazole-3-carboxylate + Benzyl halide | Base, solvent | Mild heating | Variable | More suited for 1-substitution |

Research Findings and Industrial Relevance

The acyl hydrazide cyclization approach has been demonstrated to be efficient for gram-scale synthesis, making it suitable for industrial applications. The method allows for the preparation of a wide variety of 3(5)-substituted 1,2,4-triazole derivatives with good yields (35–89%) and high purity, facilitating further functionalization and application in drug discovery and agrochemical development.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced triazole derivatives.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols or amines .

Scientific Research Applications

Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, leading to inhibition or modulation of their activity . This makes the compound a valuable tool in the study of biological processes and drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate with structurally related triazole derivatives, focusing on substituents, synthesis, and physicochemical properties.

Key Observations:

Substituent Effects on Physical Properties :

- The sodium salt derivative (C₁₀H₈N₃NaO₂) exhibits a lower melting point (105–106°C) compared to the methyl ester analog (185–186°C), likely due to ionic interactions in the sodium salt reducing lattice stability .

- Bulky substituents (e.g., benzyl, pyridinyl) generally lower melting points compared to smaller groups (e.g., methyl), as seen in pyridin-2-yl (163–164°C) vs. methyl (185–186°C) derivatives .

Synthesis Yields :

- The sodium salt (93% yield) and methyl ester (88% yield) demonstrate high synthetic efficiency, while pyridinyl-substituted derivatives show moderate yields (68–82%) due to steric and electronic challenges during cyclization .

- The target compound’s synthesis involves a multi-step route with phenyl acetyl chloride, but yield data is unspecified .

Functional Group Impact: Benzyl Group: Enhances lipophilicity and may improve membrane permeability, making the compound a candidate for hydrophobic interaction-driven applications (e.g., drug delivery) .

Ethyl 5-(trifluoromethyl)phenyl derivatives (e.g., C₁₂H₁₀F₃N₃O₂) highlight the role of electron-deficient groups in enhancing binding affinity to biological targets .

Research Findings and Challenges

- Synthetic Flexibility : Ethyl 5-substituted triazoles are typically synthesized via cyclocondensation of hydrazides with ethyl carbethoxyformimidate, but the benzyl derivative requires specialized reagents (e.g., phenyl acetyl chloride) .

- Structural Characterization : NMR data for sodium 5-benzyl derivatives confirm the benzyl proton resonance at δ 3.91 ppm (singlet) and NH broadening at δ 13.80 ppm, consistent with triazole ring protonation .

- Regulatory Considerations: Some triazole derivatives (e.g., ethyl 1-(2,4-dichlorophenyl)-5-trichloromethyl analogs) are classified as carcinogenic (Carc. 1B), underscoring the need for rigorous safety profiling of new analogs .

Biological Activity

Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate is a compound from the triazole family known for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects.

Chemical Structure and Properties

This compound features a five-membered triazole ring with a benzyl group at the 5-position and an ethyl ester at the 3-position. Its molecular formula is , and it appears as a white crystalline solid with a melting point of approximately 150–152°C. The unique structural aspects contribute to its lipophilicity and biological activity .

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that triazole derivatives can inhibit the growth of various microorganisms, including bacteria and fungi. For instance, studies have shown that compounds within this class can effectively combat strains such as Mycobacterium smegmatis and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

2. Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory markers such as TNF-α and IL-6. It has been shown to reduce oxidative stress mediators like nitric oxide (NO) in macrophages activated by lipopolysaccharide (LPS) .

Case Study: Inhibition of Inflammatory Markers

In vitro studies revealed that derivatives of this compound significantly reduced the levels of inflammatory cytokines in activated macrophages. The IC50 values for TNF-α inhibition were observed to be around 0.84 µM, indicating potent anti-inflammatory activity .

3. Anticancer Potential

The compound's potential as an anticancer agent has also been investigated. This compound showed cytotoxic effects against various cancer cell lines, including chronic myeloid leukemia (K562) and acute lymphoblastic leukemia (CCRF-SB). The MTT assay indicated a dose-dependent cytotoxicity with low toxicity levels compared to standard chemotherapeutics .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

The mechanism underlying the biological activity of this compound is believed to involve multiple pathways:

- Antimicrobial Action : Disruption of microbial cell wall synthesis.

- Anti-inflammatory Action : Modulation of signaling pathways involved in inflammation.

- Anticancer Action : Induction of apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation.

Q & A

Q. What are the common synthetic routes for ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation or alkylation. One method involves reacting acylhydrazides with ethyl carbethoxyformimidate under reflux in ethanol, achieving cyclization to form the triazole core . Alternatively, alkylation of preformed triazole derivatives (e.g., ethyl 1-benzyl-5-oxo-1,2,4-triazole-3-carboxylate) with phenacyl bromides in the presence of K₂CO₃ in DMF yields substituted derivatives . Solvent choice (e.g., DMF for alkylation) and stoichiometric ratios (1.2:1 bromoketone:triazole) critically affect yield. Purification via column chromatography with gradients like cyclohexane/EtOAc (6:4) is standard .

Q. How is the molecular structure of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) with software suites like SHELXL is used to resolve bond lengths, angles, and hydrogen bonding. For example, intermolecular N–H⋯O hydrogen bonds and dihedral angles between aromatic rings (e.g., 84.59° in ethyl 4-benzamido-5-phenyl derivatives) are quantified to confirm structural integrity . ORTEP-3 visualizes thermal ellipsoids, ensuring accurate atomic displacement parameters.

Q. What safety precautions are recommended for handling this compound?

While classified as non-hazardous in some safety sheets , general precautions include using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation/ingestion. In case of skin contact, wash with water for 15 minutes . Store in dry, ventilated areas away from ignition sources .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with electron-withdrawing substituents?

Systematic optimization via Design of Experiments (DoE) is recommended. For example, substituting benzyl groups with pyridinyl moieties (e.g., ethyl 5-(pyridin-2-yl)-1H-triazole-3-carboxylate) requires adjusting reaction time (14–16 hours) and temperature (80–100°C in DMF) to accommodate steric and electronic effects . Catalysts like K₂CO₃ or Cs₂CO₃ may enhance nucleophilic substitution efficiency .

Q. How are contradictions in NMR and XRD data resolved for tautomeric forms of 1,2,4-triazoles?

Tautomerism (e.g., 1H vs. 2H-triazole forms) can cause discrepancies in NMR peak assignments. Use 2D NMR (e.g., HSQC, HMBC) to correlate proton and carbon signals. For instance, the singlet at δ 13.80 ppm in H NMR (DMSO-d₆) confirms the NH proton in sodium 5-benzyl-1H-triazole-3-carboxylate, while XRD confirms the dominant tautomer via N–H bond lengths .

Q. What strategies are employed to validate crystallographic data against potential overinterpretation?

Tools like PLATON check for missed symmetry, twinning, or disorder. For example, hydrogen-bonding patterns in ethyl 4-benzamido-5-phenyl derivatives are analyzed via graph set notation (e.g., S(6) motifs) to confirm supramolecular consistency . R-factor convergence (<5%) and residual electron density maps (<0.5 eÅ⁻³) ensure model accuracy .

Q. How is this compound utilized in designing adenosine receptor ligands?

The triazole core serves as a bioisostere for purine scaffolds. Derivatives like 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-ones are synthesized by reacting ethyl 5-oxo-triazole-3-carboxylates with α-bromoketones. These compounds exhibit nanomolar affinity for A₁/A₂ₐ receptors, validated via radioligand binding assays .

Methodological Tables

Table 1: Key Reaction Parameters for Alkylation of Triazole Derivatives

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | ↑ Reactivity |

| Base | K₂CO₃ | ↑ Nucleophilicity |

| Temperature | 80–100°C | ↑ Conversion |

| Reaction Time | 14–16 h | ↑ Completeness |

Table 2: Crystallographic Validation Metrics for a Representative Derivative

| Metric | Value | Acceptable Range |

|---|---|---|

| R-factor | 0.049 | <0.05 |

| C–C Bond Length | 1.526 Å | 1.50–1.54 Å |

| Dihedral Angle | 84.59° | ±5° from model |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.